![molecular formula C21H35N5O2 B2525766 8-[(3,5-Dimethylpiperidin-1-yl)methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione CAS No. 851942-03-5](/img/no-structure.png)
8-[(3,5-Dimethylpiperidin-1-yl)methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-[(3,5-Dimethylpiperidin-1-yl)methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione, commonly known as DMHPD, is a chemical compound that belongs to the class of xanthine derivatives. It has been extensively studied for its potential therapeutic applications in the field of medicine. DMHPD is a potent inhibitor of cyclic nucleotide phosphodiesterase (PDE), which is responsible for the hydrolysis of cyclic AMP (cAMP) and cyclic GMP (cGMP). Inhibition of PDE leads to an increase in the levels of cAMP and cGMP, which can have a wide range of biochemical and physiological effects.
Mechanism of Action
DMHPD acts as a potent inhibitor of 8-[(3,5-Dimethylpiperidin-1-yl)methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione, which is responsible for the hydrolysis of cAMP and cGMP. Inhibition of this compound leads to an increase in the levels of cAMP and cGMP, which can have a wide range of biochemical and physiological effects. DMHPD has been shown to selectively inhibit 8-[(3,5-Dimethylpiperidin-1-yl)methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione5 and 8-[(3,5-Dimethylpiperidin-1-yl)methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione9, which are predominantly expressed in the brain and vascular smooth muscle, respectively.
Biochemical and Physiological Effects:
DMHPD has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the levels of cAMP and cGMP, which can lead to vasodilation, inhibition of platelet aggregation, and anti-inflammatory effects. DMHPD has also been shown to have anti-tumor effects by inhibiting the proliferation of cancer cells and inducing apoptosis.
Advantages and Limitations for Lab Experiments
DMHPD has several advantages for lab experiments. It is a potent and selective inhibitor of 8-[(3,5-Dimethylpiperidin-1-yl)methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione, which makes it a valuable tool for studying the role of this compound in various biological processes. DMHPD is also relatively stable and can be easily synthesized in large quantities. However, DMHPD has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in certain assays. DMHPD also has a relatively short half-life in vivo, which can limit its effectiveness in certain applications.
Future Directions
There are several future directions for the study of DMHPD. One potential application is in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. DMHPD has been shown to have neuroprotective effects in animal models of these diseases, and further studies are needed to determine its potential therapeutic value. Another potential application is in the treatment of cardiovascular diseases such as hypertension and heart failure. DMHPD has been shown to have vasodilatory and anti-thrombotic effects, and further studies are needed to determine its potential clinical value in these conditions. Finally, DMHPD may have potential applications in the field of oncology. Its anti-tumor effects make it a promising candidate for the development of new cancer therapies.
Synthesis Methods
The synthesis of DMHPD involves the reaction of 1,3-dimethyluric acid with 7-bromohexan-1-ol in the presence of an appropriate base, followed by the reaction with 3,5-dimethylpiperidin-1-ylmethyl chloride. The final product is obtained by purification through recrystallization.
Scientific Research Applications
DMHPD has been extensively studied for its potential therapeutic applications in the field of medicine. It has been shown to have anti-inflammatory, anti-tumor, anti-platelet, and anti-thrombotic effects. DMHPD has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
properties
CAS RN |
851942-03-5 |
|---|---|
Molecular Formula |
C21H35N5O2 |
Molecular Weight |
389.544 |
IUPAC Name |
8-[(3,5-dimethylpiperidin-1-yl)methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C21H35N5O2/c1-6-7-8-9-10-26-17(14-25-12-15(2)11-16(3)13-25)22-19-18(26)20(27)24(5)21(28)23(19)4/h15-16H,6-14H2,1-5H3 |
InChI Key |
PHAFAJDUHAYVBT-UHFFFAOYSA-N |
SMILES |
CCCCCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CC(CC(C3)C)C |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



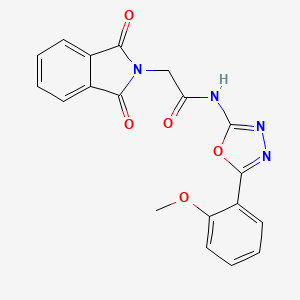

![N-Methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B2525691.png)

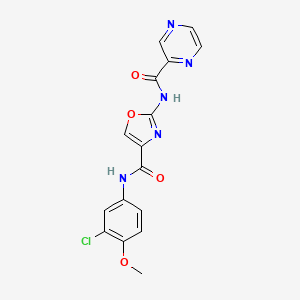
![N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide](/img/structure/B2525695.png)
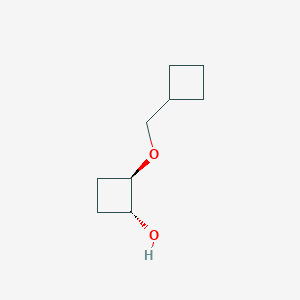
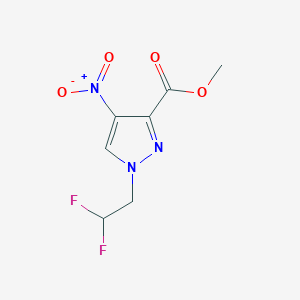
![N-([2,3'-bifuran]-5-ylmethyl)-2-chloro-6-fluorobenzamide](/img/structure/B2525700.png)
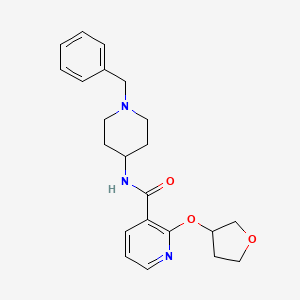
![2-(2-(4-(2-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)ethyl)piperazin-1-yl)-2-oxoethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2525704.png)
![8-(4-fluorophenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2525705.png)
![2-[(3R,4S)-3-Cyclopropyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid](/img/structure/B2525706.png)